Histaminium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

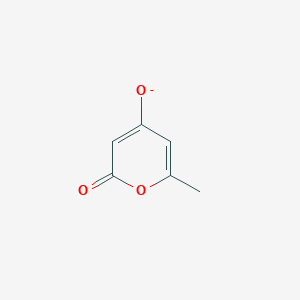

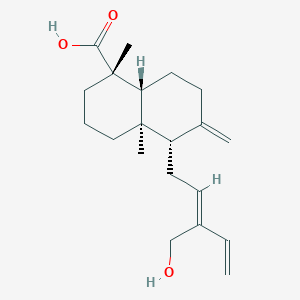

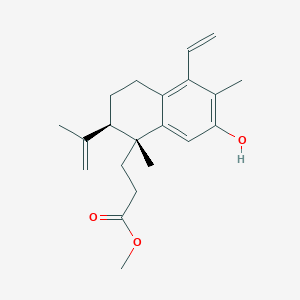

Histaminium is an ammonium ion that is the conjugate acid of histamine protonated on the side-chain nitrogen. It has a role as a human metabolite and a mouse metabolite. It is a conjugate acid of a histamine.

An amine derived by enzymatic decarboxylation of HISTIDINE. It is a powerful stimulant of gastric secretion, a constrictor of bronchial smooth muscle, a vasodilator, and also a centrally acting neurotransmitter.

Applications De Recherche Scientifique

Histamine Pharmacology Evolution

Histamine has been extensively studied for its roles in multiple physiological and pathological processes. Histamine operates through four types of G protein-coupled receptors (H1-H4), influencing a wide range of functions from allergy management to gastrointestinal disorders. Recent advancements include the development of H3 inverse agonists for narcolepsy treatment and H4 antagonists for potential therapeutic use in immune-related diseases. This ongoing research reflects the complexity and the translational potential of histamine pharmacology, encouraging further exploration in the field (Tiligada & Ennis, 2018).

Innovative Photocatalytic Applications

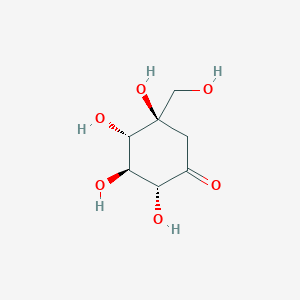

Histaminium tetrachlorozincate nanoparticles have emerged as effective photocatalysts in the synthesis of chromenes, showcasing the potential of histaminium-based compounds in green chemistry. These nanoparticles facilitate the one-pot, multi-component synthesis of chromenes under ambient, solventless conditions, highlighting their efficiency and environmental benefits. This research not only demonstrates the catalytic capabilities of histaminium derivatives but also contributes to the development of more sustainable chemical processes (Jarrahi et al., 2021).

Veterinary Medicine and Histamine's Role

In veterinary medicine, histamine's physiological and pathophysiological roles have been explored, with implications for clinical use in critical care. Understanding histamine's functions and its interactions with receptors has practical applications in treating conditions such as allergies, sepsis, and gastrointestinal disorders in animals. This research underscores the importance of histamine in both human and veterinary medicine, promoting cross-disciplinary insights (Peters & Kovacic, 2009).

Histamine Receptor Drug Targets

The exploration of histamine receptors as drug targets has been a focus of pharmaceutical research, leading to significant advancements in allergy and acid-related disorder treatments. The discovery and characterization of these receptors have paved the way for personalized medication, based on genetic variations and receptor polymorphisms. This area of research holds promise for developing targeted therapies for a variety of diseases, further illustrating the therapeutic potential of histamine receptor modulation (Tiligada & Ennis, 2017).

Propriétés

Nom du produit |

Histaminium |

|---|---|

Formule moléculaire |

C5H10N3+ |

Poids moléculaire |

112.15 g/mol |

Nom IUPAC |

2-(1H-imidazol-5-yl)ethylazanium |

InChI |

InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8)/p+1 |

Clé InChI |

NTYJJOPFIAHURM-UHFFFAOYSA-O |

SMILES canonique |

C1=C(NC=N1)CC[NH3+] |

Synonymes |

Ceplene Histamine Histamine Dihydrochloride Histamine Hydrochloride Peremin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1265236.png)

![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one](/img/structure/B1265239.png)

![4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one](/img/structure/B1265252.png)